molecular formula C19H21NO B5705452 N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylacrylamide

N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylacrylamide

Cat. No. B5705452
M. Wt: 279.4 g/mol
InChI Key: QOAQHACTCHPVII-FYWRMAATSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylacrylamide, commonly known as EMMPA, is a chemical compound that has been widely used in scientific research due to its unique properties. EMMPA is a non-opioid analgesic agent that has been shown to have potent antinociceptive effects in animal models. This compound has also been investigated for its potential therapeutic applications in the treatment of chronic pain.

Mechanism of Action

The exact mechanism of action of EMMPA is not fully understood. However, it is believed that EMMPA acts by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals in the nervous system. By inhibiting the activity of these channels, EMMPA can reduce the transmission of pain signals and thereby reduce pain sensitivity.
Biochemical and Physiological Effects
EMMPA has been shown to have a number of biochemical and physiological effects. In animal studies, EMMPA has been shown to reduce inflammation and oxidative stress, which are both associated with chronic pain. EMMPA has also been shown to have a neuroprotective effect, which means that it can protect nerve cells from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EMMPA in lab experiments is its potency and long duration of action. This makes it a useful tool for studying the mechanisms of chronic pain and for developing new therapeutics for the treatment of chronic pain. However, one limitation of using EMMPA is its potential toxicity. EMMPA has been shown to have toxic effects on the liver and kidneys in some animal studies, which means that caution should be exercised when using this compound in lab experiments.

Future Directions

There are a number of future directions for research on EMMPA. One area of research is the development of new analogues of EMMPA that have improved potency and selectivity for voltage-gated sodium channels. Another area of research is the investigation of the potential therapeutic applications of EMMPA in other diseases, such as epilepsy and multiple sclerosis. Finally, more research is needed to fully understand the mechanism of action of EMMPA and to identify potential side effects and toxicities associated with its use.

Synthesis Methods

EMMPA can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Horner-Wadsworth-Emmons reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate ester in the presence of a base. Both methods have been successfully used to synthesize EMMPA.

Scientific Research Applications

EMMPA has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Animal studies have shown that EMMPA has potent antinociceptive effects, which means that it can reduce pain sensitivity in response to noxious stimuli. EMMPA has also been shown to have a longer duration of action compared to other non-opioid analgesic agents, which makes it a promising candidate for the treatment of chronic pain.

properties

IUPAC Name

(E)-N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-4-17-12-8-9-14(2)18(17)20-19(21)15(3)13-16-10-6-5-7-11-16/h5-13H,4H2,1-3H3,(H,20,21)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAQHACTCHPVII-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(=CC2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1NC(=O)/C(=C/C2=CC=CC=C2)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylprop-2-enamide

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